Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate
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Overview
Description
Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a bromo-fluorophenyl group, and a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate typically involves the reaction of a suitable amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium azide. This reaction leads to the formation of an acyl azide intermediate, which subsequently rearranges to form the desired carbamate .
Industrial Production Methods
Industrial production of tert-butyl carbamates often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly reagents and catalysts is becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Deprotection Reactions: Strong acids like TFA are used to cleave the tert-butyl carbamate group.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Deprotection Reactions: The major product is the free amine, which can be further utilized in various synthetic applications.
Scientific Research Applications
Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine functionality, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine is released, which can then engage in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (4-bromobenzyl)carbamate
- tert-Butyl-N-methylcarbamate
- Methyl carbamate
- Phenyl carbamate
Uniqueness
Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, which can impart distinct electronic and steric properties. These substituents can influence the compound’s reactivity and its interactions with biological targets, making it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C13H17BrFNO2 |
---|---|
Molecular Weight |
318.18 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-(4-bromo-2-fluorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H17BrFNO2/c1-8(16-12(17)18-13(2,3)4)10-6-5-9(14)7-11(10)15/h5-8H,1-4H3,(H,16,17)/t8-/m0/s1 |
InChI Key |
SHQAHUJQKFOGMF-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)Br)F)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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